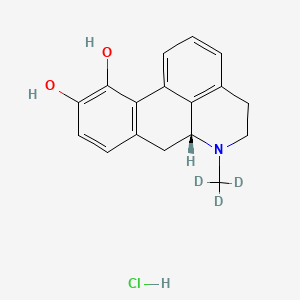
(R)-Apomorphine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-Apomorphine-d3 Hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 306.804. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
(R)-Apomorphine-d3 Hydrochloride is a variant of apomorphine, a well-known dopamine agonist used primarily in the treatment of Parkinson's disease (PD) due to its potent D1 and D2 dopamine receptor agonist properties. While the focus here is on the broader applications in scientific research, it's important to note that the core compound, apomorphine, has been extensively studied for its effects on motor and non-motor symptoms in PD. Here, we explore its scientific research applications, excluding drug use, dosage, and side effects.
Parkinson's Disease Treatment
Apomorphine hydrochloride is prominently recognized for its efficacy in treating Parkinson’s disease. It achieves plasma maximal concentration rapidly, with bioavailability close to 100%. Its fast-acting antiparkinsonian action makes it a valuable therapy for managing motor symptoms in advanced stages of PD. Although primarily focused on motor symptoms, there's also evidence suggesting beneficial effects on non-motor symptoms in PD patients, warranting further investigation (Unti, Ceravolo, & Bonuccelli, 2015). Additionally, apomorphine's role in treating various PD stages and symptoms through subcutaneous administration highlights its significant potential beyond motor fluctuation control (Alonso-Canovas & Martínez‐Castrillo, 2021).
Neuroprotective and Neurotoxic Effects
Research into apomorphine has revealed its dual nature, showing both antioxidant and pro-oxidant actions. This dichotomy suggests that apomorphine can have neuroprotective or neurotoxic effects on the central nervous system, depending on its oxidation derivatives. Understanding these effects is crucial for evaluating its potential therapeutic use, especially concerning its oxidized derivative, 8-oxo-apomorphine-semiquinone, which displays cytotoxic effects and oxidative mutagenic activities (Picada, Roesler, & Henriques, 2005).
Alzheimer's Disease Potential
Emerging research suggests apomorphine's relevance in Alzheimer's disease (AD), characterized as “type 3 diabetes” due to its similarities with diabetes regarding brain insulin resistance. Apomorphine has shown promising results in improving neuronal insulin signaling and activating insulin-degrading enzyme, a major amyloid β-degrading enzyme, offering a novel approach to AD treatment. This underscores the potential for apomorphine and anti-diabetic drugs as effective therapies for AD (Ohyagi & Takei, 2020).
特性
IUPAC Name |
(6aR)-6-(trideuteriomethyl)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c1-18-8-7-10-3-2-4-12-15(10)13(18)9-11-5-6-14(19)17(20)16(11)12;/h2-6,13,19-20H,7-9H2,1H3;1H/t13-;/m1./s1/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYZYDSNJIOXRL-XJAUMXQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5R,6S)-6-Phenyl-5-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-5,6,7,8-tetrahydronaphthalen-2-yl hydrogen sulfate](/img/structure/B587772.png)
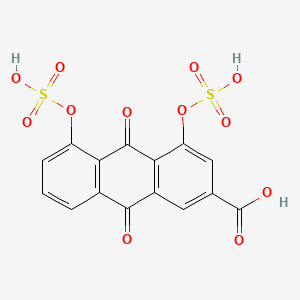
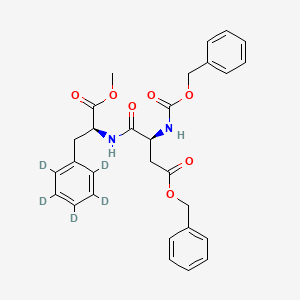
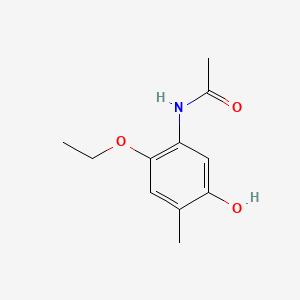

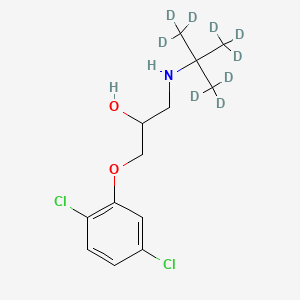
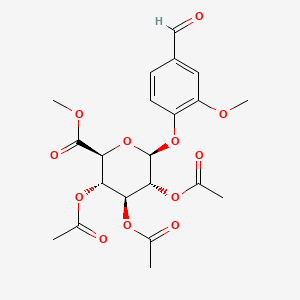
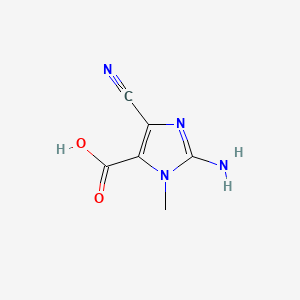
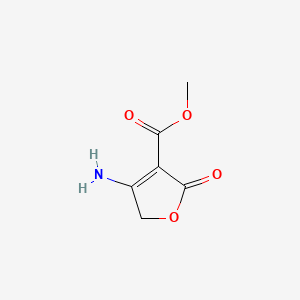
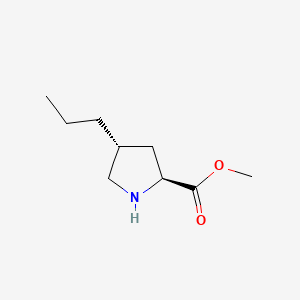
![(1E,6E)-1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-3-methoxyphenyl)-7-(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione](/img/structure/B587794.png)
